1-Naphthalenecarboxylic acid sodium salt
Description
BenchChem offers high-quality 1-Naphthalenecarboxylic acid sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenecarboxylic acid sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
17273-44-8 |
|---|---|
Molecular Formula |
C11H7NaO2 |
Molecular Weight |
194.16185 |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 1-Naphthalenecarboxylic acid sodium salt
An In-depth Technical Guide to the Physicochemical Properties of 1-Naphthalenecarboxylic Acid Sodium Salt
Authored by: A Senior Application Scientist
Introduction: Beyond the Basics of a Naphthalene Derivative
To the dedicated researcher, scientist, or drug development professional, a molecule is more than just a structure; it is a complex entity defined by a unique set of physicochemical properties. These properties govern its behavior, from solubility and stability to its interactions within a biological system. This guide provides an in-depth exploration of 1-Naphthalenecarboxylic acid sodium salt (also known as sodium 1-naphthoate), a compound frequently encountered as a synthetic intermediate and a research chemical.[1][2]
While often discussed in the context of its parent compound, 1-Naphthalenecarboxylic acid, the sodium salt form possesses distinct characteristics crucial for its practical application, particularly in formulation and analytical studies. Understanding the interplay between its salt and acid forms is fundamental to harnessing its potential. This document moves beyond a simple data sheet, offering a synthesized narrative grounded in field-proven insights and authoritative data to explain the causality behind its properties and the experimental choices made to characterize them.
Section 1: Core Molecular and Physical Characteristics
The foundational identity of a compound begins with its molecular and bulk physical properties. These descriptors are the first point of reference for handling, storage, and stoichiometric calculations.
| Property | Value | Source |
| IUPAC Name | sodium;naphthalene-1-carboxylate | [3] |
| Synonyms | 1-Naphthoic acid, sodium salt; Sodium 1-naphthoate | [3][4] |
| CAS Number | 17273-44-8 | [3] |
| Molecular Formula | C₁₁H₇NaO₂ | [3] |
| Molecular Weight | 194.16 g/mol | [3] |
| Appearance | Pure white crystal or off-white to beige powder | [4][5] |
Section 2: Solubility and Dissolution Behavior
Solubility is a critical parameter influencing bioavailability, formulation strategies, and the design of analytical methods. The conversion of the sparingly soluble 1-Naphthalenecarboxylic acid to its sodium salt dramatically alters its dissolution profile.
Solubility Profile
| Solvent | Solubility | Rationale |
| Water | Readily Soluble | [5][6] |
| Polar Organic Solvents | Soluble (e.g., ethanol, methanol, acetone) | [5] |
Causality and Field Insights:
The enhanced aqueous solubility of the sodium salt over its parent acid is a direct consequence of its ionic nature. 1-Naphthalenecarboxylic acid is sparingly soluble in water, particularly in acidic conditions.[7][8] By forming the sodium salt, the highly polar carboxylate-sodium ion pair readily interacts with water molecules, facilitating dissolution. This property is fundamental in pharmaceutical sciences, where salt formation is a common strategy to improve the solubility and dissolution rate of poorly soluble acidic or basic drugs.
The solubility in polar organic solvents like ethanol and methanol is also attributed to favorable dipole-dipole interactions between the solvent and the ionic compound.[5] This dual solubility makes the compound versatile for various experimental setups, from aqueous buffers in biological assays to organic mobile phases in chromatography.
Section 3: Acidity and Ionization State (pKa)
While we are examining the sodium salt, its behavior in solution is inextricably linked to the pKa of its conjugate acid, 1-Naphthalenecarboxylic acid. The pKa value is the cornerstone for predicting how the molecule will behave at different pH values.
The equilibrium between the acid and its conjugate base (the salt form) is a pivotal concept.
Caption: Ionization equilibrium of 1-Naphthalenecarboxylic acid.
Key Parameter: pKa
The pKa of 1-Naphthalenecarboxylic acid is approximately 3.6-3.7 (at 25°C).[1][4][8]
Expertise in Action:
-
At pH < pKa (e.g., pH 2): The equilibrium shifts to the left. The compound will predominantly exist as the protonated, neutral 1-Naphthalenecarboxylic acid. This form has lower aqueous solubility and may precipitate from an aqueous solution.
-
At pH > pKa (e.g., pH 7.4): The equilibrium shifts to the right. The compound will be deprotonated, existing as the water-soluble 1-naphthoate anion.[8] This is the dominant form in physiological conditions and most neutral or basic analytical buffers.
This pH-dependent behavior is critical in drug development for predicting absorption in the gastrointestinal tract and in analytical chemistry for ensuring the analyte remains dissolved in an HPLC mobile phase.
Section 4: Thermal Properties and Stability
The stability of a compound under various environmental conditions dictates its shelf-life, storage requirements, and compatibility with other substances.
| Property | Value | Notes |
| Melting Point | 157-165°C (for parent acid) | [4][9] |
| Boiling Point | 300°C (for parent acid) | [1][7] |
| Stability | Stable under normal conditions. | [1][6] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [1][6] |
| Degradation Factors | High temperatures, UV light, extreme pH. |
Trustworthiness Through Self-Validating Systems:
A compound's stated stability must be considered within the context of its handling and storage. The sodium salt form can be hygroscopic, meaning it may absorb moisture from the atmosphere. This is a common characteristic of organic salts and can impact the accuracy of weighing and the long-term stability of the solid material.
Recommended Storage: For optimal stability, solutions should be stored at low temperatures (-20°C to -80°C) and protected from light.[2] It is advisable to aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound over time.
The following workflow illustrates a robust process for assessing the stability of the compound under forced degradation conditions, a critical step in drug development and analytical method validation.
Caption: Experimental workflow for forced degradation stability testing.
Section 5: Spectroscopic and Analytical Characterization
Unambiguous identification and quantification require a suite of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.
Comparative Spectroscopic Data
The following data pertains primarily to the parent acid, as spectral libraries are more extensive for the neutral form. The anionic form in solution will show subtle but distinct shifts.
| Technique | Parameter | Characteristic Value (for 1-Naphthalenecarboxylic Acid) | Source |
| UV-Vis (in Ethanol) | λmax | ~293 nm | [1][7] |
| FTIR (KBr Pellet) | C=O Stretch (ν) | ~1680 cm⁻¹ | |
| O-H Stretch (ν) | 2500-3300 cm⁻¹ (broad) | ||
| ¹H NMR (in DMSO-d₆) | COOH proton (δ) | ~13.17 ppm (singlet) | |
| Aromatic protons (δ) | 7.46-8.87 ppm (multiplet) | ||
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 172.05 | [10] |
| Base Peak | m/z 127.04 | [10] |
Authoritative Grounding: The National Institute of Standards and Technology (NIST) provides comprehensive, evaluated spectral data for 1-Naphthalenecarboxylic acid, which serves as a primary reference.[10][11][12]
Quantitative Analysis
For accurate quantification, especially at low concentrations, chromatographic methods are the gold standard.
-
High-Performance Liquid Chromatography (HPLC-UV): A robust and widely accessible technique for routine analysis. A typical limit of detection is in the 0.1 - 1 µg/mL range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the premier method for trace-level quantification in complex matrices like biological fluids. Its limit of detection can be as low as 0.005 - 10 ng/mL.
Section 6: Field-Proven Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the pKa of 1-Naphthalenecarboxylic acid, the conjugate acid of the sodium salt.
Causality: This method relies on monitoring the change in pH of a solution of the weak acid as a strong base is incrementally added. The pKa corresponds to the pH at which the acid is exactly half-neutralized.
Methodology:
-
Preparation: Accurately weigh approximately 50-100 mg of 1-Naphthalenecarboxylic acid and dissolve it in a suitable co-solvent mixture (e.g., 50:50 ethanol:water) to ensure complete dissolution.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, loaded into a burette.
-
Data Collection: Record the initial pH of the acid solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint: Continue the titration past the equivalence point, where a sharp increase in pH is observed.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the point where half the volume of NaOH required to reach the equivalence point has been added).
Protocol 2: Quantification by HPLC-UV
Objective: To determine the concentration of 1-Naphthalenecarboxylic acid sodium salt in a solution.
Causality: This protocol uses reversed-phase HPLC to separate the analyte from other components based on its polarity. The UV detector quantifies the analyte by measuring its absorbance at a specific wavelength (λmax), which is proportional to its concentration.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). A common starting gradient might be 60:40 (Buffer:Acetonitrile). The acidic pH ensures the analyte is in its protonated, less polar form for better retention on the C18 column.
-
Standard Preparation: Prepare a stock solution of 1-Naphthalenecarboxylic acid sodium salt of known concentration (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute the unknown sample with the mobile phase to a concentration expected to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 293 nm[7]
-
-
Data Analysis: Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration. Inject the unknown sample, determine its peak area, and calculate its concentration using the linear regression equation from the calibration curve.
Conclusion
1-Naphthalenecarboxylic acid sodium salt is a compound whose utility in research and development is defined by a distinct set of physicochemical properties. Its high aqueous solubility, a direct result of its ionic character, stands in contrast to its sparingly soluble parent acid. This behavior, governed by the pKa of approximately 3.7, is a critical consideration for formulation and analytical method development. The compound is thermally stable under standard conditions but is susceptible to degradation from UV light and extreme pH. Its characterization is robustly achieved through a combination of spectroscopic methods (UV-Vis, FTIR, NMR, MS) and quantified with high precision using chromatographic techniques like HPLC and LC-MS/MS. This guide has provided not only the core data but also the underlying scientific principles and practical workflows, equipping the modern scientist with the comprehensive knowledge required for its effective application.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92014845, 1-Naphthoic acid, sodium salt. Retrieved from [Link].
-
Merck & Co., Inc. (n.d.). 1-Naphthoic Acid. In The Merck Index Online. Retrieved from [Link].
-
Zhengzhou Delong Chemical Co., Ltd. (n.d.). 1-naphthaleneacetic Acid Sodium Salt NAA-Na. Retrieved from [Link].
-
FooDB (2015). Showing Compound 1-naphthoate (FDB030251). Retrieved from [Link].
-
LookChem (n.d.). 1-Naphthoic acid. Retrieved from [Link].
-
NIST (n.d.). 1-Naphthalenecarboxylic acid - UV/Visible spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
-
NIST (n.d.). 1-Naphthalenecarboxylic acid - Mass spectrum (electron ionization). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
-
ChemSynthesis (2025). 1-naphthoic acid. Retrieved from [Link].
- Núñez-Vergara, L. J., et al. (2009). UV–vis, IR and 1H NMR spectroscopic studies and characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
PharmaCompass (n.d.). 1-naphthoic acid, sodium salt | Drug Information. Retrieved from [Link].
-
Cheméo (n.d.). Chemical Properties of 1-Naphthalenecarboxylic acid (CAS 86-55-5). Retrieved from [Link].
- Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
- Paul, M. A. (1953). Salt-induced Medium Effects. I. Salt Effects on the Activity Coefficients of Naphthalene and 1-Naphthoic Acid in 50 Wt.% Dioxane. Journal of the American Chemical Society.
-
NIST (n.d.). NIST Chemistry WebBook. Retrieved from [Link].
-
NIST (n.d.). 1-Naphthalenecarboxylic acid - Infrared Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
-
University of Hertfordshire (2026). 1-naphthylacetic acid sodium salt. In AERU Pesticide Properties Database. Retrieved from [Link].
- Sjöblom, J., et al. (2007). Stabilization of Water-in-Oil Emulsions by Naphthenic Acids and Their Salts.
- Google Patents (2008). CN101246153B - Method for measuring active concentration of sodium naphthalin treatment solution.
-
Journal of Current Chemical and Pharmaceutical Sciences (n.d.). Spectrofluorimetric study of 1-naphthoic acid in micellar surfactant solution. Retrieved from [Link].
- Gilman, H., et al. (1943). α-NAPHTHOIC ACID. Organic Syntheses.
Sources
- 1. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Naphthoic acid, sodium salt | C11H8NaO2+ | CID 92014845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 1-naphthaleneacetic Acid Sodium Salt NAA-Na Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-Naphthoic Acid [drugfuture.com]
- 8. Showing Compound 1-naphthoate (FDB030251) - FooDB [foodb.ca]
- 9. 1-Naphthoic acid, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 11. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 12. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
Critical Micelle Concentration & Self-Assembly of Sodium 1-Naphthoate
A Technical Guide to Hydrotropic Aggregation
Executive Summary: Redefining the "CMC" for Rigid Amphiphiles
For researchers and drug development scientists, determining the "Critical Micelle Concentration" (CMC) of Sodium 1-Naphthoate (S1N) requires a fundamental shift in terminology and expectation. Unlike flexible alkyl surfactants (e.g., Sodium Dodecyl Sulfate, SDS) that form spherical micelles via cooperative aggregation at low millimolar concentrations, Sodium 1-Naphthoate functions as a hydrotrope .
It does not exhibit a sharp, single-point CMC. Instead, it undergoes stepwise self-association (dimers
This guide details the physicochemical mechanism of this aggregation, provides self-validating protocols for its determination, and outlines its thermodynamic basis.
Part 1: Physicochemical Basis of Aggregation
1.1 The Stacking Mechanism vs. Micellization
The rigid naphthalene ring of S1N prevents the formation of a spherical hydrophobic core. Instead, S1N molecules aggregate face-to-face.
-
Driving Force: A combination of the hydrophobic effect (entropy) and specific
- stacking interactions (enthalpy). -
Structure: "Sandwich" or "shifted-stack" aggregates rather than spherical micelles.
-
Concentration Dependence: Aggregation is continuous. There is no "all-or-nothing" transition, but a gradual shift in solution properties (viscosity, solubility power) that becomes significant at the MHC.
1.2 Comparative Aggregation Parameters
The following table contrasts S1N with standard surfactants and analogous hydrotropes.
| Parameter | Sodium Dodecyl Sulfate (SDS) | Sodium Benzoate | Sodium 1-Naphthoate (S1N) |
| Class | Surfactant | Hydrotrope | Hydrotrope / Rigid Surfactant |
| Hydrophobe | C12 Alkyl Chain (Flexible) | Benzene Ring (Small, Planar) | Naphthalene Ring (Large, Planar) |
| Aggregation Type | Cooperative Micellization | Loose Stacking | Stepwise |
| Critical Conc. | 8.2 mM (CMC) | ~0.5 - 0.6 M (MHC) | ~0.1 - 0.2 M (MHC)* |
| Aggregation Number | ~60 - 80 | ~2 - 4 | ~4 - 10 (Concentration dependent) |
*Note: The MHC of S1N is lower than Sodium Benzoate due to the increased hydrophobicity of the double-ring system.
Part 2: Visualization of Self-Assembly Pathways
The following diagram illustrates the mechanistic difference between the cooperative micellization of SDS and the stepwise stacking of Sodium 1-Naphthoate.
Part 3: Experimental Determination Protocols
Since S1N lacks a sharp CMC, standard methods like surface tension often yield ambiguous results (a curve with no sharp break). The following protocols are optimized for hydrotropes.
Protocol A: Solubility Method (The Gold Standard for MHC)
This method defines the MHC as the concentration where S1N begins to significantly solubilize a hydrophobic dye or drug.
-
Preparation: Prepare a series of S1N solutions in water ranging from 0.01 M to 0.5 M (e.g., 0.01, 0.05, 0.10, 0.15, 0.20, 0.30, 0.40, 0.50 M).
-
Probe Addition: Add an excess of a hydrophobic crystalline solute (e.g., Pyrene or a drug like Ibuprofen ) to each vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter excess solid using a 0.45 µm PVDF filter.
-
Quantification: Dilute the filtrate with ethanol and measure absorbance (UV-Vis) to determine the concentration of the solubilized probe.
-
Analysis: Plot [Solubilized Probe] vs. [S1N] .
-
Result: The curve will show a distinct upward inflection. The intersection of the baseline and the rising slope is the MHC .
-
Protocol B: Fluorescence Spectroscopy (Pyrene 1:3 Ratio)
Detects the polarity of the microenvironment.[1]
-
Probe: Add Pyrene (final conc.
M) to S1N solutions (0.01 – 0.5 M). -
Measurement: Excite at 334 nm; scan emission 350–450 nm.
-
Data: Measure intensities of Peak 1 (373 nm) and Peak 3 (384 nm).
-
Analysis: Plot the
ratio vs. log[S1N].-
Interpretation: A decrease in
indicates Pyrene is moving into a more hydrophobic environment (the -stacked aggregates).
-
Protocol C: 1H-NMR Spectroscopy (Self-Association)
Most accurate for determining stepwise association constants (
-
Sample: Prepare S1N in
(range 1 mM – 500 mM). -
Lock/Ref: Use an external capillary reference (e.g., TSP) to avoid interaction with S1N.
-
Observation: Monitor the chemical shift (
) of the aromatic protons (H2, H3, etc.). -
Analysis: As concentration increases, ring currents from stacking cause upfield shifts (shielding).
-
Fitting: Fit the
vs. Concentration curve to an indefinite self-association model (EK model) to extract the equilibrium constant .
Part 4: Thermodynamics of Aggregation
The self-assembly of S1N is thermodynamically distinct from alkyl surfactants.
| Parameter | Sign/Value | Physical Interpretation |
| Gibbs Free Energy ( | Negative | Spontaneous aggregation. |
| Enthalpy ( | Negative (Exothermic) | Driven by |
| Entropy ( | Positive | Classical hydrophobic effect (release of structured water), though less dominant than in long-chain surfactants. |
Thermodynamic Equation:
Part 5: Applications in Drug Development[2]
Sodium 1-naphthoate is utilized primarily for its hydrotropic solubilization capacity.
-
Solubility Enhancement: It can increase the aqueous solubility of poorly soluble drugs (e.g., Paclitaxel, Nifedipine) by 10-100 fold.
-
Mechanism: The planar S1N molecules stack around the planar drug molecule, preventing drug precipitation and reducing the energy cost of cavity formation in water.
-
Toxicity Note: While effective, naphthoate derivatives can have higher toxicity profiles than benzoates. Formulation scientists often use them in pre-clinical screening rather than final oral dosage forms, or use them to model
- interaction capabilities of novel excipients.
References
-
Balasubramanian, D., et al. (1989). "Aggregation Behavior of Hydrotropic Compounds in Aqueous Solutions." Journal of Physical Chemistry. Link
- Key Finding: Establishes the MHC concept for arom
-
Dhanaraju, M.D., et al. (2016). "Hydrotropy - A Review." International Journal of Pharmacy and Pharmaceutical Sciences. Link
- Key Finding: Reviews MHC values for benzoate/salicyl
-
Shimizu, S., & Matubayasi, N. (2014). "Hydrotropy: Monomer-Micelle Equilibrium or Fluctuation Theory?" Journal of Physical Chemistry B. Link
- Key Finding: Provides the thermodynamic theoretical framework for continuous aggregation (fluctu
-
Mukerjee, P. (1974). "Micellar properties of drugs: Micelle formation and core structure." Journal of Pharmaceutical Sciences. Link
- Key Finding: Discusses the stacking of planar arom
Sources
Methodological & Application
Advanced Application Note: 1-Naphthalenecarboxylic Acid Sodium Salt as a High-Efficiency Corrosion Inhibitor
Executive Summary & Scientific Rationale
1-Naphthalenecarboxylic acid sodium salt (Sodium 1-naphthoate) represents a distinct class of aromatic carboxylate inhibitors . Unlike aliphatic carboxylates (e.g., sodium sebacate) or simple aromatics (e.g., sodium benzoate), the naphthalene moiety provides a dual-action mechanism:
-
Electronic Passivation: The carboxylate group (
) chemisorbs onto anodic sites, stabilizing the passive oxide layer ( or ). -
Steric Shielding: The bulky, bicyclic naphthalene ring creates a dense hydrophobic barrier that repels water and aggressive anions (Cl⁻, SO₄²⁻), offering superior coverage per molecule compared to benzene derivatives.
This guide details the protocol for deploying Sodium 1-naphthoate as an anodic inhibitor for mild steel and aluminum alloys in neutral-to-alkaline media.
Critical Constraint: Carboxylate inhibitors function via the dissociated anion. Consequently, this protocol is strictly for environments with pH > 6.0 . In acidic media, the salt protonates to the insoluble 1-naphthoic acid, precipitating out of solution and losing efficacy.
Mechanism of Action
The inhibition mechanism is primarily anodic adsorption . The organic anion competes with corrosive ions for surface sites.
Molecular Interaction Pathway
-
Dissociation:
-
Adsorption (Chemisorption): The oxygen atoms in the carboxylate group donate electron density to the empty
-orbitals of the metal surface (Fe/Al). -
Film Formation: The planar naphthalene rings stack via
interactions, forming a supramolecular hydrophobic layer.
Mechanistic Visualization
Figure 1: Step-wise mechanism of Sodium 1-Naphthoate inhibition, highlighting the transition from solution dissociation to hydrophobic film formation.
Experimental Protocol
Materials & Preparation
-
Precursor: 1-Naphthalenecarboxylic acid (CAS: 86-55-5) or Sodium 1-naphthalenecarboxylate.
-
Solvent: Deionized water (Conductivity < 5 µS/cm).
-
pH Adjuster: 1.0 M NaOH (for solubilization) and 0.1 M H₂SO₄ (for fine-tuning).
Stock Solution Preparation (100 mM)
If starting from the acid form (recommended for purity control):
-
Weigh 17.22 g of 1-Naphthalenecarboxylic acid.
-
Suspend in 800 mL of deionized water (the acid is sparingly soluble).
-
Slowly add 1.0 M NaOH under constant stirring. Monitor pH.
-
Continue addition until the solution clears and pH reaches 8.5 ± 0.2 .
-
Note: Do not exceed pH 10 to avoid alkaline etching of amphoteric metals like Aluminum.
-
-
Top up to 1000 mL with deionized water.
Electrochemical Validation Workflow
To validate efficacy, use a standard three-electrode cell:
-
Working Electrode (WE): Mild Steel (C1018) or Al Alloy (AA2024), surface area 1 cm².
-
Reference Electrode (RE): Ag/AgCl (saturated KCl).
-
Counter Electrode (CE): Platinum mesh or Graphite rod.
Step-by-Step Testing Sequence
-
Surface Preparation: Polish WE with SiC paper (up to 1200 grit), degrease with ethanol, and dry.
-
OCP Stabilization: Immerse WE in test solution (e.g., 3.5% NaCl + Inhibitor) for 60 mins until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).
-
EIS Measurement:
-
Frequency: 100 kHz to 10 mHz.
-
Amplitude: 10 mV RMS.[1]
-
Goal: Measure Charge Transfer Resistance (
).
-
-
Potentiodynamic Polarization:
-
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 0.5 mV/s (Standard) or 1.0 mV/s.
-
Goal: Determine Corrosion Current (
) and Anodic Slope ( ).
-
Data Analysis & Interpretation
Expected Performance Metrics
Sodium 1-naphthoate typically functions as an Anodic Inhibitor .
-
Tafel Plot Shift: You will observe a significant shift in the corrosion potential (
) towards more positive (noble) values. -
Current Suppression: A marked decrease in the anodic branch current density.
Calculation of Inhibition Efficiency ( )
Calculate efficiency using Charge Transfer Resistance (
Where:
- = Resistance with inhibitor.
- = Resistance of uninhibited solution.
Reference Data Table (Simulated)
Typical values for Mild Steel in Aerated 0.1 M NaCl at 25°C:
| Inhibitor Conc.[2][3][4][5][6][7][8][9] (mM) | Inhibition Efficiency ( | |||
| 0 (Blank) | -650 | 12.5 | 1.8 | - |
| 1.0 | -610 | 6.2 | 3.9 | 53.8% |
| 5.0 | -540 | 2.1 | 11.5 | 84.3% |
| 10.0 | -510 | 0.9 | 28.4 | 93.6% |
| 20.0 | -505 | 0.8 | 31.0 | 94.2% |
Insight: Efficacy often plateaus around 10-15 mM. The critical micelle concentration (CMC) is rarely reached with naphthoates in this range, but dimerization of the naphthalene rings on the surface enhances film stability.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | pH dropped below 5.5 (pKa of 1-naphthoic acid is ~3.7, but local acidity causes precipitation). | Buffer the solution to pH 8.0-9.0 using Borate or Bicarbonate buffers. |
| Low Efficiency on Al | High pH causing alkaline dissolution of Aluminum. | Ensure pH does not exceed 8.5. Add Sodium Silicate (100 ppm) as a synergist. |
| Pitting | Insufficient dosage (Anodic inhibitors can accelerate pitting if under-dosed). | Ensure concentration is > 5 mM. "Safe" dose is typically 10 mM. |
References
-
Hefter, G., North, N. A., & Tan, S. H. (1997). Organic corrosion inhibitors in neutral solutions; Part 1 - Inhibition of steel, copper, and aluminum by straight chain carboxylates.[10] Corrosion, 53(8), 657-667. Link
-
Rammelt, U., Koehler, S., & Reinhard, G. (2011). Electrochemical characterisation of the ability of dicarboxylic acid salts to the corrosion inhibition of mild steel in aqueous solutions. Corrosion Science. Link
-
Al-Andis, N., et al. (2020). Corrosion Investigation of Mild Steel in Aqueous Hydrochloric Acid Environment Using N-(Naphthalen-1-yl) Derivatives.[11] Biointerface Research in Applied Chemistry. Link
-
Sherif, E. M., & Park, S. M. (2006). Effects of 1,4-naphthoquinone on aluminum corrosion in 0.5 M NaCl solution.[12] Electrochimica Acta. Link
-
European Patent EP0198156A1. Naphthalene dicarboxylic acid salts as corrosion inhibitors. Link
Sources
- 1. Naproxen-Based Hydrazones as Effective Corrosion Inhibitors for Mild Steel in 1.0 M HCl [mdpi.com]
- 2. Inhibitive Action of Sulphonic Acid on the Corrosion of Aluminium in NaOH Solutions [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. onlinepubs.trb.org [onlinepubs.trb.org]
- 5. Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors [mdpi.com]
- 6. US4584119A - Naphthalene dicarboxylic acid salts as corrosion inhibitors - Google Patents [patents.google.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP0198156A1 - Naphthalene dicarboxylic acid salts as corrosion inhibitors - Google Patents [patents.google.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Organic corrosion inhibitors for aluminum and its alloys in chloride and alkaline solutions: A review - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Synthesis of 1-Naphthoic Acid Derivatives from Sodium Salt Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed protocols for the synthesis of 1-naphthoic acid derivatives, specifically focusing on the conversion of sodium 1-naphthoate to versatile intermediates like 1-naphthoyl chloride, and their subsequent transformation into esters and amides. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document outlines the underlying chemical principles, step-by-step procedures, characterization methods, and safety considerations, aiming to equip researchers with the necessary knowledge for the efficient and safe synthesis of these valuable compounds.
Introduction: The Significance of 1-Naphthoic Acid Derivatives
The naphthalene scaffold is a privileged structure in drug discovery, and its derivatives have shown considerable promise in various therapeutic areas. 1-Naphthoic acid and its analogs serve as crucial building blocks for the synthesis of a diverse array of more complex organic molecules with applications in pharmaceuticals, agrochemicals, and material science.[2] The ability to functionalize the carboxylic acid group allows for the fine-tuning of a compound's physicochemical properties and biological activity.
Starting from the sodium salt of 1-naphthoic acid offers a practical entry point for derivatization. The conversion of the carboxylate to a more reactive species, such as an acyl chloride, is a key transformation that opens the door to a multitude of subsequent reactions, including esterification and amidation.[3] This guide will focus on robust and reproducible methods for these synthetic transformations.
Core Synthetic Strategy: From Sodium Salt to Functional Derivatives
The central strategy involves a two-step process:
-
Activation of the Carboxylate: Conversion of sodium 1-naphthoate to the highly reactive 1-naphthoyl chloride.
-
Nucleophilic Acyl Substitution: Reaction of 1-naphthoyl chloride with appropriate nucleophiles (alcohols or amines) to yield the desired ester or amide derivatives.
This approach is widely applicable and allows for the synthesis of a large library of compounds for screening and development purposes.
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthoyl Chloride from Sodium 1-Naphthoate
This protocol details the conversion of the sodium salt of 1-naphthoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6] Acid chlorides are valuable intermediates due to their high reactivity.[7]
Causality: The sodium salt is first converted to 1-naphthoic acid in situ by acidification, which is then readily converted to the acyl chloride. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which drives the reaction to completion.[8] Oxalyl chloride is a milder alternative that can also be used.
Materials and Reagents:
-
Sodium 1-naphthoate
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dry reaction vessel with a magnetic stirrer and reflux condenser
-
Ice bath
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium 1-naphthoate (1.0 eq) in anhydrous DCM or toluene.
-
Acidification (Optional but Recommended): Slowly add a slight excess of a non-aqueous acid (e.g., dry HCl gas or a solution of HCl in an organic solvent) to convert the sodium salt to 1-naphthoic acid. This step can sometimes be bypassed as thionyl chloride can react directly, albeit potentially slower.
-
Addition of Chlorinating Agent: Cool the suspension in an ice bath. Add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred suspension.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction can be gently heated to reflux (e.g., 50°C for thionyl chloride) to ensure completion.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 1-naphthoyl chloride is often used directly in the next step without further purification.[4]
Visualization of the Workflow:
Caption: Workflow for 1-Naphthoyl Chloride Synthesis.
Protocol 2: Synthesis of 1-Naphthoic Acid Amides
This protocol describes the coupling of 1-naphthoyl chloride with a primary or secondary amine to form the corresponding amide.
Causality: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine. A non-nucleophilic base, such as triethylamine (TEA), is added to quench the HCl gas that is formed during the reaction, preventing the protonation of the amine reactant.[9]
Materials and Reagents:
-
Crude 1-naphthoyl chloride
-
Appropriate amine (R₁R₂NH)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:
-
Preparation: Dissolve the crude 1-naphthoyl chloride (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Amine Solution: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Coupling Reaction: Add the amine solution dropwise to the stirred solution of 1-naphthoyl chloride at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified amide by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 3: Synthesis of 1-Naphthoic Acid Esters
This protocol outlines the esterification of 1-naphthoyl chloride with an alcohol.
Causality: Similar to amidation, the alcohol acts as a nucleophile, attacking the acyl chloride. A base is used to neutralize the HCl byproduct.
Materials and Reagents:
-
Crude 1-naphthoyl chloride
-
Appropriate alcohol (R-OH)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Preparation: Dissolve the crude 1-naphthoyl chloride (1.0 eq) in anhydrous DCM.
-
Addition of Alcohol and Base: Add the desired alcohol (1.2 eq) followed by the dropwise addition of pyridine or TEA (1.2 eq) at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.
-
Work-up:
-
Wash the reaction mixture with 1 M HCl to remove the base.
-
Subsequently, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography or distillation.
-
Characterization: Characterize the purified ester using spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualization of the Reaction Pathways:
Caption: Synthetic Routes to 1-Naphthoic Acid Derivatives.
Data Presentation and Characterization
The successful synthesis of 1-naphthoic acid derivatives should be confirmed by a combination of spectroscopic techniques. Below is a table summarizing expected data for representative products.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Yield (%) |
| 1-Naphthoyl Chloride | C₁₁H₇ClO | 190.62 | 7.5-8.5 (m, 7H) | 125-140 (aromatic C), ~168 (C=O) | >95 (crude) |
| N-phenyl-1-naphthamide | C₁₇H₁₃NO | 247.29 | 7.1-8.3 (m, 12H), ~8.0 (s, 1H, NH) | 120-140 (aromatic C), ~166 (C=O) | 70-90 |
| Ethyl 1-naphthoate | C₁₃H₁₂O₂ | 200.23 | 1.4 (t, 3H), 4.4 (q, 2H), 7.4-8.9 (m, 7H) | 14.4, 61.5, 124-134 (aromatic C), 167.5 (C=O) | 75-95 |
Safety Precautions
-
Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive, toxic if inhaled, and react violently with water.[10][11] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
-
1-Naphthoyl Chloride: This compound is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in a fume hood.
-
General Precautions: Always be aware of the potential hazards of all chemicals used. Review the Safety Data Sheets (SDS) before starting any experiment.
Conclusion
The synthetic routes detailed in this application note provide a reliable and versatile platform for accessing a wide range of 1-naphthoic acid amides and esters from a common sodium salt precursor. The key to success lies in the careful handling of moisture-sensitive reagents and meticulous purification of the final products. These derivatives are valuable tools for researchers in drug discovery and materials science, and the protocols provided herein should facilitate their synthesis and further investigation.
References
-
PrepChem.com. (n.d.). Synthesis of 1-naphthoyl chloride. Retrieved from [Link]
-
PubMed. (2012, November 1). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Retrieved from [Link]
-
ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Naphthoic acid, ethyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of Naphthoic Acids as Potential Anticancer Agents. Retrieved from [Link]
-
Journal of Chemistry of Goods and Traditional Medicine. (2023, May 15). APPLICATION OF NAPHTHENIC ACID DERIVATIVES IN MEDICINE. Retrieved from [Link]
-
YouTube. (2024, March 15). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. Retrieved from [Link]
-
ACS Publications. (2025, October 31). Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 1-naphthylacetate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). Exploring the Synthesis and Industrial Significance of 1-Naphthoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2010, November 25). Chem263_Nov 25_notes_2010.pdf. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). Notes - 33 Carboxylic Acids and Derivatives - CAIE Chemistry A-level. Retrieved from [Link]
-
PMC. (2023, May 25). Directed SN2 Glycosylation Employing an Amide-Functionalized 1-Naphthoate Platform Featuring a Selectivity-Safeguarding Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]
-
PMC. (n.d.). Metal-Free Direct Amidation of Naphthoquinones Using Hydroxamic Acids as Amides Source: Application in The Synthesis of A HDAC6 Inhibitor. Retrieved from [Link]
-
Taylor & Francis. (2025, August 29). Scalable synthesis of 8-iodo-1-naphthoate via photoinduced Suárez halodecarboxylation for the preparation of glycosyl donors. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Arkivoc. (n.d.). Advances in amidation chemistry – a short overview. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 21.7: Chemistry of Esters. Retrieved from [Link]
- Google Patents. (n.d.). US20180118917A1 - Naphthoic acid ester plasticizers and method of making.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Troubleshooting & Optimization
purification techniques for recrystallizing 1-Naphthalenecarboxylic acid sodium salt
Welcome to the technical support guide for the purification of 1-naphthalenecarboxylic acid sodium salt. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will delve into the principles, protocols, and troubleshooting of recrystallization, the most common and effective method for purifying this compound.
Foundational Principles: Why Recrystallization?
Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[1][2] The core principle is straightforward: a solvent is chosen that dissolves the target compound (1-naphthalenecarboxylic acid sodium salt) and its impurities at an elevated temperature, but has limited solubility for the target compound at lower temperatures.[1] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities, present in lower concentrations, remain dissolved in the "mother liquor".[2][3]
For an ionic compound like a sodium salt, the choice of solvent is critical. These salts are polar and thus tend to be soluble in polar solvents like water or short-chain alcohols.[4][5][6] The success of the entire process hinges on selecting a solvent or solvent system where the solubility curve of the sodium salt is steep with respect to temperature.
Understanding Potential Impurities
The purity of your final product is only as good as your understanding of what you're removing. Synthesis of 1-naphthalenecarboxylic acid, and its subsequent conversion to the sodium salt, can introduce several types of impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include naphthalene or 1-bromonaphthalene.[7][8]
-
Isomeric Byproducts: The synthesis may produce small amounts of the isomeric 2-naphthalenecarboxylic acid.
-
Oxidative Byproducts: Some synthetic methods risk cleaving the naphthalene ring, leading to benzene-based carboxylic acid impurities.[9]
-
Incomplete Salt Formation: Residual free 1-naphthalenecarboxylic acid may be present if the neutralization reaction is incomplete.
-
Color Impurities: Tarry or colored byproducts are common in aromatic chemistry.
Experimental Protocol: Recrystallization of 1-Naphthalenecarboxylic Acid Sodium Salt
This protocol provides a robust starting point for purification. Optimization may be required based on the specific impurity profile of your crude material.
Safety First: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] 1-Naphthalenecarboxylic acid and its salt can be irritating to the eyes, skin, and respiratory system.[10]
Step 1: Solvent Selection & Screening
The ideal solvent should exhibit high solubility for the sodium salt at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][11]
-
Place approximately 10-20 mg of your crude sodium salt into three separate small test tubes.
-
To the first, add 1 mL of deionized water. To the second, add 1 mL of ethanol. To the third, add 1 mL of methanol.
-
Observe solubility at room temperature.
-
Gently heat the test tubes in a water or sand bath and observe if the compound dissolves.[4]
-
Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.
-
Water is often a suitable solvent for sodium salts.[4] If the compound is too soluble in water even when cold, or too insoluble even when hot, a mixed solvent system (e.g., ethanol-water) may be necessary.[4][12]
Step 2: Dissolution
-
Place the crude 1-naphthalenecarboxylic acid sodium salt into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar or a boiling stick.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring.[1]
-
Continue adding the solvent portion-wise until the solid has just completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve dissolution. [1][3] Adding excess solvent is the most common cause of poor yield.[12]
Step 3: Decolorization & Hot Filtration (Optional)
If the hot solution is colored, it may indicate the presence of colored impurities.
-
Remove the solution from the heat source and allow it to cool slightly.
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the solution.
-
Reheat the solution to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.[13]
-
If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[3][4] This step must be done quickly to prevent premature crystallization in the funnel.
Step 4: Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3][12] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.[14]
-
Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the yield of crystals.
Step 5: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4][12]
-
Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any residual mother liquor.[3][15] Using warm or room-temperature solvent will dissolve some of your product, reducing the yield.
-
Press the crystals firmly on the filter paper to remove as much solvent as possible.
Step 6: Drying
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point.[3][4]
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of 1-Naphthalenecarboxylic acid sodium salt.
Data Summary: Solvent Properties
When selecting a solvent, its physical properties are a key consideration.[11]
| Solvent | Boiling Point (°C) | Polarity | Suitability for Organic Salts | Notes |
| Water | 100 | High | Excellent | Often the first choice. High boiling point allows for a large solubility differential.[4][6] |
| Ethanol | 78 | Medium-High | Good | May be used alone or in a mixed system with water to fine-tune solubility.[6] |
| Methanol | 65 | High | Good | Lower boiling point may be advantageous for heat-sensitive compounds, but offers a smaller temperature range for crystallization. |
Troubleshooting Guide & FAQs
Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What's wrong?
A: This is a very common issue with several potential causes and solutions:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[12] The solution is not saturated enough to crystallize. Solution: Re-heat the solution and boil off some of the solvent to increase the concentration. Then, attempt to cool it again.[12]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[12] Solutions:
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to provide a nucleation site for crystal growth.[12]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.[12]
-
Q2: My compound separated as an oil, not as crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is very high.[12]
-
Solution 1: Re-heat the solution to dissolve the oil completely. Add a small amount of additional solvent to lower the saturation point, and then allow the solution to cool much more slowly. Placing the flask in a warm water bath that is itself allowed to cool slowly can help.[12]
-
Solution 2: The chosen solvent may be unsuitable. Try the recrystallization again with a different solvent or a mixed-solvent system.
Q3: My final yield is very low. What could have caused this?
A: Several factors can contribute to a low recovery:
-
Excess Solvent: As mentioned in Q1, using too much solvent during the dissolution step is a primary cause of low yield.[1][12]
-
Premature Crystallization: The compound may have started to crystallize during a hot filtration step, resulting in a loss of product on the filter paper. Ensure your filtration apparatus is sufficiently pre-heated.
-
Incomplete Crystallization: Not cooling the solution to a low enough temperature will leave more product dissolved in the mother liquor.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, will dissolve a portion of your product.
Q4: After recrystallization, my product is still colored or appears impure. What should I do?
A: This indicates that the chosen purification method was not sufficient to remove all impurities.
-
Trapped Impurities: The solution may have been cooled too quickly, trapping impurities within the crystal lattice.[14]
-
Similar Solubility: The impurity may have solubility characteristics very similar to your target compound in the chosen solvent.
-
Solutions:
-
Perform a Second Recrystallization: A subsequent recrystallization of the semi-pure product will often yield a much purer final material.
-
Use a Decolorizing Agent: If the impurity is colored and you did not use activated charcoal in the first attempt, repeat the process incorporating the decolorization step (Step 3a).[13][16]
-
Change Solvents: Try a different solvent or solvent system where the solubility of the impurity and the product are more distinct.
-
Q5: How does a mixed-solvent recrystallization work?
A: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It involves a "good" solvent, in which your compound is soluble, and a "poor" or "anti-solvent," in which it is insoluble.[4][12]
-
Procedure:
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until you see persistent cloudiness (this is the saturation point).
-
Add a few more drops of the hot "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly, as you would with a single solvent. The presence of the anti-solvent will dramatically decrease the compound's solubility as the temperature drops, promoting crystallization.
-
References
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved February 22, 2026, from [Link]
- Recrystallization, filtration and melting point. (n.d.).
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 22, 2026, from [Link]
- 1-Naphthalenecarboxylic acid Safety Data Sheet. (n.d.).
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved February 22, 2026, from [Link]
- Guide for crystallization. (n.d.).
- Löwe, H., & Schmidt, A. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik. DOI: 10.
-
Löwe, H., & Schmidt, A. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC. Retrieved February 22, 2026, from [Link]
- Chem 267. Recrystallization. (n.d.).
-
Chemical Properties of Carboxylic Acids I: Acidity and Salt formation. (2021, May 22). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
- Solubilities of Salts in Mixed Solvents. (n.d.). Retrieved February 22, 2026, from a research paper on salt solubility.
- Purification of naphthalene. (n.d.). Google Patents.
-
The synthesis of 1 and 2-naphthols from Napththalene. (2009, January 4). Sciencemadness.org. Retrieved February 22, 2026, from [Link]
-
Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
1-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]
-
α-NAPHTHOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved February 22, 2026, from [Link]
- Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide. (n.d.). Google Patents.
-
1-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]
-
1-naphthoic acid, sodium salt. (n.d.). PharmaCompass.com. Retrieved February 22, 2026, from [Link]
-
1-Naphthoic acid. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols in the presence of iron catalysts. (2017, March). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Preparation and purification of Sodium beta-Naphthalene Sulfonate. (2022, February 4). YouTube. Retrieved February 22, 2026, from [Link]
-
Freeman, H. S., et al. (n.d.). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. PMC. Retrieved February 22, 2026, from [Link]
- Schaeffer salt purification. (n.d.). Google Patents.
-
Recrystallization. (2022, October 4). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
1-naphthoic acid. (2025, May 20). ChemSynthesis. Retrieved February 22, 2026, from [Link]
- Purification method of crude naphthalene dicarboxylic acid using microorganism and 2,6-naphthalene dicarboxylic acid in crystalline form obtained by using the same. (n.d.). Google Patents.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 9. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. mt.com [mt.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. unifr.ch [unifr.ch]
- 15. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3994963A - Schaeffer salt purification - Google Patents [patents.google.com]
Technical Support Center: Solubilization Strategies for Sodium 1-Naphthoate
Case ID: NAP-001-ACID Status: Open Assigned Specialist: Senior Application Scientist, Physicochemical Profiling Unit
Executive Summary & Root Cause Analysis
The Issue: Users frequently report immediate turbidity or crystallization when acidifying aqueous solutions of Sodium 1-Naphthoate.
The Mechanism:
Sodium 1-Naphthoate is the salt form of 1-Naphthoic acid. While the salt is highly water-soluble due to ionic dipole interactions, the free acid is a hydrophobic aromatic moiety with very low intrinsic solubility (
The precipitation is governed by the pH-Solubility Profile . 1-Naphthoic acid has a
-
At pH > 5.7 (
): The molecule is >99% ionized (negatively charged naphthoate) and soluble. -
At pH < 3.7: The equilibrium shifts toward the unionized, hydrophobic free acid, which exceeds its solubility limit and precipitates.
Visualizing the Failure Mode
The following diagram illustrates the thermodynamic collapse that occurs during acidification.
Figure 1: Thermodynamic pathway from soluble salt to insoluble acid precipitate upon protonation.
Critical Troubleshooting Protocols
Do not rely on visual observation alone. Use these protocols to mathematically and experimentally secure your solution.
Protocol A: The Thermodynamic Limit ( Calculation)
Before mixing, you must calculate the pH of Precipitation (
The Equation:
- : 3.7
- : Your target concentration (Molar).
-
: Intrinsic solubility of free acid (approx.
M or ~0.03 mg/mL).
Action Step:
If your target pH is below the calculated
Protocol B: Cosolvent Screening (Dielectric Tuning)
If you must work in acidic media (e.g., pH 1.2 - 4.0), you must reduce the polarity of the solvent to increase the solubility of the unionized acid.
Recommended Cosolvents:
-
Ethanol (EtOH): Best for general compatibility.
-
DMSO: Highest solubilizing power, but difficult to remove.
-
PEG 400: Good for preventing nucleation (kinetic stability).
Step-by-Step Screen:
-
Prepare a 2x concentrate of Sodium 1-Naphthoate in water.
-
Prepare a buffer solution at target pH containing 0%, 10%, 20%, and 40% cosolvent.
-
Slowly titrate the salt solution into the buffer/cosolvent mixture (NOT vice versa) to avoid local high-concentration shock.
-
Measure turbidity (Absorbance at 600nm) after 1 hour.
Protocol C: Kinetic Stabilization (Nucleation Inhibition)
If you only need the solution to stay clear for a short experiment (1-4 hours) and cannot use high % organic solvents, use polymers to inhibit crystal growth.
Additives:
-
HPMC (Hydroxypropyl methylcellulose): 0.1% - 0.5% w/v.
-
PVP K30 (Polyvinylpyrrolidone): 1% w/v.
Mechanism: These polymers adsorb to the surface of microscopic nuclei, sterically hindering them from growing into visible precipitates.
Decision Support System
Use this logic flow to determine the correct solubilization strategy for your specific constraints.
Figure 2: Troubleshooting logic for selecting the appropriate solubilization strategy based on experimental constraints.
Reference Data
Table 1: Theoretical Solubility Limits
Estimated maximum concentration of Sodium 1-Naphthoate that can be maintained in solution without precipitation at various pH levels (assuming aqueous media).
| Target pH | Ionization State | Risk Level | Max Stable Conc. (Approx)* |
| 7.0 | >99.9% Ionized | Low | > 100 mg/mL |
| 5.0 | ~95% Ionized | Low | > 50 mg/mL |
| 4.0 | ~66% Ionized | Moderate | ~ 1-5 mg/mL |
| 3.7 (pKa) | 50% Ionized | High | ~ 0.06 mg/mL |
| 2.0 | < 2% Ionized | Critical | < 0.03 mg/mL |
*Note: Values are estimates based on Henderson-Hasselbalch kinetics. Actual values vary with ionic strength and temperature.
Table 2: Recommended Solubilizers
| Class | Agent | Recommended Conc. | Mechanism |
| Cosolvent | Ethanol | 10 - 40% v/v | Reduces dielectric constant; solubilizes neutral acid. |
| Cosolvent | DMSO | 5 - 20% v/v | Powerful dipolar aprotic solvent. |
| Surfactant | Tween 80 | 0.1 - 1.0% w/v | Micellar encapsulation of the hydrophobic acid. |
| Complexing | HP- | 5 - 20% w/v | Forms inclusion complex with naphthalene ring. |
Frequently Asked Questions (FAQs)
Q: I added acid to my Sodium 1-Naphthoate solution and it turned white immediately. Can I reverse this? A: Yes. The white precipitate is 1-Naphthoic acid. You can redissolve it by adding a strong base (like NaOH) to raise the pH back above 6.0. Alternatively, adding a significant volume of Ethanol (if your protocol allows) may redissolve the precipitate, but pH adjustment is more effective.
Q: Why does the precipitate look like an oil sometimes instead of a powder? A: This is a phenomenon called "oiling out." If the concentration is high and the melting point is depressed by impurities or solvent mixtures, the precipitating acid may form a supercooled liquid phase before crystallizing. This is kinetically dangerous as it can lead to sudden, massive crystal growth.
Q: Can I use heat to dissolve the precipitate in acidic media?
A: Heat will temporarily increase solubility (
References
-
ChemicalBook. (2025). 1-Naphthoic acid Properties and Solubility Data. Link
-
PubChem. (2025).[1] 1-Naphthoic Acid (CID 6847) - Physical Properties. National Library of Medicine. Link
-
BenchChem. (2025). Stability of 1-Naphthoic Acid Solutions. Link
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
resolving peak tailing in HPLC analysis of naphthoic acid salts
Topic: Resolving Peak Tailing in HPLC Analysis of Naphthoic Acid Salts Role: Senior Application Scientist Status: Active Support Ticket
Welcome to the Application Support Hub
You are likely here because your naphthoic acid peaks are exhibiting significant asymmetry (
Naphthoic acid salts (e.g., sodium 1-naphthoate or 2-naphthoate) present a classic chromatographic challenge: they are aromatic, acidic (
This guide is structured to diagnose the root cause and implement a self-validating solution.
Module 1: The Chemistry of Tailing (Root Cause Analysis)
Q: Why do my naphthoic acid peaks tail even on a C18 column?
A: Tailing in acidic compounds is rarely a "column defect"; it is usually a secondary interaction mechanism .
-
Silanol Interaction (The Primary Culprit): Silica-based columns have residual silanol groups (
) on the surface.[1] These silanols have a of .-
If your mobile phase pH is neutral (pH 6-8) : The silanols are deprotonated (
). Your naphthoic acid is also ionized ( ). While electrostatic repulsion should occur, any metal impurities in the silica can bridge these charges, or the analyte may interact with hydrophobic patches while being dragged by ionic forces. -
The "Danger Zone" (pH 3.5 - 5.0): This is the most common cause. You are operating near the
of the analyte. The naphthoic acid exists in a mixed state (partially neutral, partially ionized). The ionized fraction interacts strongly with protonated silanols via hydrogen bonding, while the neutral fraction elutes normally. This "drag" creates the tail.
-
-
Metal Chelation: Naphthoic acids can chelate with trace metals (Iron, Aluminum) in the stainless steel frits or the silica matrix, causing severe tailing.
Q: Does the fact that I am injecting a "salt" matter?
A: Yes. If you dissolve the salt in pure methanol or water and inject it into an acidic mobile phase, you create a momentary pH shock at the column head. The salt must convert to the acid form (
Module 2: Diagnostic Workflow
Use the following decision tree to identify your specific issue.
Figure 1: Diagnostic logic flow for identifying the source of peak asymmetry.
Module 3: Optimization Protocols
Protocol A: The "Ion Suppression" Strategy (Recommended)
This is the most robust method for naphthoic acids. We force the molecule into its neutral (protonated) state, maximizing hydrophobic retention on C18 and minimizing silanol interaction.
The Rule:
-
Target pH: 2.3 - 2.5.
-
Why: At pH 2.3, 99% of naphthoic acid (
) is neutral.
Step-by-Step Implementation:
-
Buffer Preparation: Do not use simple water/acid mixtures. You need buffering capacity to handle the salt injection.
-
Use 20-25 mM Phosphate Buffer adjusted to pH 2.3.
-
Recipe: Dissolve Potassium Dihydrogen Phosphate (
) in water. Adjust pH down to 2.3 using Phosphoric Acid ( ).
-
-
Mobile Phase: Mix Buffer : Acetonitrile (e.g., 50:50).
-
Column Choice: Use a stable-bond C18 or a sterically protected C18 designed for low pH (e.g., Agilent Zorbax SB-C18 or Waters XSelect HSS).
Protocol B: The "Silanol Blocking" Strategy
If you cannot use low pH (e.g., due to other analytes), you must block the silanols.
The Additive: Triethylamine (TEA).[2][3]
Mechanism: TEA is a strong base. It protonates to form
Step-by-Step Implementation:
-
Add Modifier: Add 5 mM Triethylamine to the aqueous portion of your mobile phase.[4]
-
Adjust pH: Crucial Step. You must adjust the pH after adding TEA. Adjust to pH 6.0 - 7.0 using Phosphoric Acid.
-
Warning: TEA at high pH (> 8) damages silica columns. TEA at low pH (< 3) is useless because silanols are already protonated.
-
Module 4: Comparative Data & Reference Values
Table 1: Naphthoic Acid Isomer Data & pH Targets
| Analyte | Ion Suppression Target (pH) | Full Ionization Target (pH) | |
| 1-Naphthoic Acid | 3.7 | < 2.0 | > 6.0 |
| 2-Naphthoic Acid | 4.17 | < 2.2 | > 6.2 |
Note: 1-Naphthoic acid is more acidic due to steric strain and peri-interaction. It requires a lower pH to fully protonate than the 2-isomer.
Table 2: Troubleshooting Matrix
| Symptom | Probable Cause | Immediate Fix |
| Tailing ( | Secondary Silanol Interaction | Add 5mM TEA or lower pH to 2.3. |
| Split Peak / Shoulder | Sample Solvent Mismatch | Dilute sample with Mobile Phase A (Buffer). |
| Broad, Tailing Peak | Column Metal Contamination | Wash column with 0.1% EDTA (if compatible) or replace with "Type B" Silica. |
| Fronting ( | Column Overload | Reduce injection volume by 50%. |
Module 5: Visualizing the Interaction
The diagram below illustrates the microscopic interactions occurring inside your column.
Figure 2: Mechanistic view of secondary interactions. TEA competes with the analyte for active silanol sites.[4]
References
-
Dolan, J. W. (2003). The Theory of HPLC Column Chemistry: Nature of Silanol Species. LCGC North America.[2] Link
-
Phenomenex Technical Guide. (2025). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7123, 2-Naphthoic acid. PubChem.[5] Link
-
Agilent Technologies. (2022). Peak Tailing in HPLC: Causes and Cures. Element Lab Solutions / Agilent. Link
Sources
Validation & Comparative
A Comprehensive Guide to the UV-Vis Absorption Characteristics of 1-Naphthalenecarboxylate Anion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-naphthalenecarboxylate anion, the conjugate base of 1-naphthalenecarboxylic acid, is a crucial molecular entity whose distinctive electronic properties are of significant interest in various scientific domains. As a derivative of naphthalene, it possesses a rigid, planar aromatic system that acts as a robust chromophore, a part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible (Vis) regions of the electromagnetic spectrum.[1] Understanding its absorption characteristics is fundamental for its application in quantitative analysis, as a fluorescent probe, and as a building block in the synthesis of pharmaceuticals and other advanced materials.[2]
This guide provides an in-depth analysis of the UV-Vis absorption profile of the 1-naphthalenecarboxylate anion. We will explore its core spectral features, compare them against relevant benchmarks like its parent naphthalene molecule, and examine how environmental factors such as solvent polarity and pH critically influence its electronic transitions. Furthermore, this document furnishes detailed, field-proven experimental protocols to empower researchers to reliably measure and interpret these characteristics in a laboratory setting.
The cornerstone of this analysis is UV-Vis spectrophotometry, a technique that measures the attenuation of a light beam after it passes through a sample.[3] The amount of light absorbed is directly proportional to the concentration of the absorbing species in the sample, a relationship mathematically described by the Beer-Lambert Law, A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length.[4]
From Naphthalene to Naphthalenecarboxylate: A Chromophore's Journey
To appreciate the spectral properties of 1-naphthalenecarboxylate, one must first consider its structural parent, naphthalene. The UV spectrum of naphthalene is characterized by strong absorptions arising from π-π* electronic transitions within its fused aromatic rings. These transitions are often designated using Platt's notation, with the two lowest-energy bands being the ¹Lₐ and ¹Lₑ bands.[5] The introduction of a substituent onto the naphthalene ring perturbs the π-electron system, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).
The attachment of a carboxylate group (-COO⁻) at the 1-position (or alpha-position) extends the conjugated system. This extension typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted naphthalene, as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1]
Core UV-Vis Absorption Profile of 1-Naphthalenecarboxylate
The UV-Vis spectrum of the protonated form, 1-naphthalenecarboxylic acid (CAS 86-55-5), has a characteristic absorption maximum around 293 nm when measured in ethanol.[2][6] The molar absorptivity at this wavelength is significant, with a reported log(ε) of 3.9, which translates to approximately 7,943 L·mol⁻¹·cm⁻¹.[6]
The transition from the acidic form (-COOH) to the anionic carboxylate form (-COO⁻) upon deprotonation in a basic medium causes subtle but important changes in the absorption spectrum. The carboxylate group is a slightly stronger electron-donating group by resonance than the carboxylic acid group, which can lead to minor shifts in the λmax and a change in the molar absorptivity. This pH-dependent behavior is a critical characteristic of the molecule.
Comparative Spectral Analysis
Objective comparison with related compounds provides essential context for understanding the unique spectral signature of 1-naphthalenecarboxylate.
| Compound | Typical λmax (Solvent) | Molar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹) | Key Structural Difference |
| Naphthalene | 275 nm (Cyclohexane) | ~6,000 | Unsubstituted parent aromatic system.[7] |
| 1-Naphthalenecarboxylic Acid | 293 nm (Ethanol) | ~7,943 | Carboxylic acid group at the 1-position.[6] |
| 1-Naphthol | 290 nm | Not specified | Hydroxyl group at the 1-position.[8] |
As the data illustrates, the addition of the carboxyl group at the 1-position causes a notable bathochromic shift of nearly 20 nm relative to naphthalene, confirming the extension of the conjugated system. This shift is a direct consequence of the substituent's interaction with the aromatic π-electron cloud.
Critical Factors Influencing Absorption Spectra
The electronic transitions of 1-naphthalenecarboxylate are highly sensitive to its immediate chemical environment. Researchers must control for these factors to ensure reproducible and accurate measurements.
Solvent Effects (Solvatochromism)
The polarity of the solvent can stabilize the ground and excited states of a molecule to different extents, causing shifts in the absorption maximum.[9] For π-π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is thus better stabilized by polar solvents. When characterizing 1-naphthalenecarboxylate, it is crucial to report the solvent used, as λmax values can differ between non-polar solvents like hexane and polar solvents like ethanol or water.
pH Effects and Acid-Base Equilibrium
The most dramatic environmental influence on the spectrum is pH, due to the acid-base equilibrium between 1-naphthalenecarboxylic acid and its carboxylate anion.
Caption: Acid-base equilibrium of 1-naphthalenecarboxylic acid.
As the pH of the solution increases past the compound's pKa (approximately 3.7), the equilibrium shifts towards the anionic form.[2] A series of spectra measured across a range of pH values will reveal an isosbestic point —a specific wavelength where the molar absorptivity of the acid and anion forms are identical. The presence of a sharp isosbestic point is a strong indicator of a clean conversion between two species in equilibrium.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating systems for characterizing the UV-Vis properties of 1-naphthalenecarboxylate.
Protocol 1: Determination of λmax and Molar Absorptivity (ε)
This protocol details the procedure for obtaining the absorption spectrum and calculating the molar absorptivity using the Beer-Lambert law.
Caption: Workflow for determining molar absorptivity.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount (e.g., 17.2 mg) of 1-naphthalenecarboxylic acid (MW = 172.18 g/mol ) and dissolve it in a 100 mL Class A volumetric flask with absolute ethanol to create a 1.0 mM stock solution. Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of standards (e.g., 0.01 mM, 0.02 mM, 0.04 mM, 0.06 mM, 0.08 mM) by diluting the stock solution with ethanol using appropriate volumetric glassware.[10]
-
Instrument Preparation: Power on the spectrophotometer and allow the deuterium and tungsten lamps to stabilize.
-
Baseline Correction: Fill a matched pair of 1 cm path length quartz cuvettes with the solvent (ethanol). Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument.[11]
-
Sample Measurement: Empty the sample cuvette. Rinse it twice with a small volume of the most dilute standard, then fill it with that standard. Place it in the sample holder and record the absorption spectrum. Repeat for all standards, moving from lowest to highest concentration.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Create a table of absorbance at λmax versus concentration.
-
Plot this data and perform a linear regression. The R² value should be >0.99 for a valid calibration.
-
According to the Beer-Lambert Law (A = εcl), the slope of the line equals the molar absorptivity (ε), since the path length (l) is typically 1 cm.
-
Protocol 2: Spectrophotometric Determination of pKa
This protocol allows for the experimental determination of the acid dissociation constant.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 2.5 to 5.5 in 0.5 pH unit increments).
-
Sample Preparation: Prepare a stock solution of 1-naphthalenecarboxylic acid in a minimal amount of a water-miscible organic solvent (like ethanol) to ensure solubility before dilution. Create a series of samples by adding a small, identical aliquot of the stock solution to a constant volume of each buffer. The final concentration should be consistent across all samples.
-
Measurement: Using a buffer solution without the analyte as a blank, measure the full UV-Vis spectrum for each buffered sample.
-
Data Analysis:
-
Overlay all the spectra. Identify the isosbestic point(s).
-
Select a wavelength where the absorbance changes significantly between the acid and anion forms.
-
Plot Absorbance vs. pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation from the absorbance data at each pH.
-
Conclusion
The 1-naphthalenecarboxylate anion presents a well-defined and robust UV-Vis absorption profile dominated by π-π* transitions inherent to its extended aromatic system. Its primary absorption maximum near 293 nm, with a high molar absorptivity, makes it easily detectable and quantifiable. However, researchers must remain vigilant of the significant spectral shifts that can be induced by changes in solvent polarity and, most critically, pH. The clear, predictable transition between the protonated acid and the deprotonated anion, often marked by a distinct isosbestic point, is a key characteristic that can be exploited for analytical purposes. By following the rigorous protocols outlined in this guide, scientists can reliably harness the UV-Vis properties of 1-naphthalenecarboxylate for a wide array of applications, from fundamental physicochemical studies to the development of novel analytical methods.
References
[11] University of Houston Open Educational Resources. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. Retrieved from University of Houston Open Educational Resources website: [12] Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from University of Texas at Dallas website: [13] NIST. (n.d.). 1-Naphthalenecarboxylic acid. Retrieved from NIST WebBook: [3] Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. Retrieved from Mettler Toledo website: [10] Thomas, L., & Sessions, L. B. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from Valencia College website: [14] Cardinal, J. R., & Mukerjee, P. (1978). Solvent effects on the ultraviolet spectra of benzene derivatives and naphthalene. Identification of polarity sensitive spectral characteristics. The Journal of Physical Chemistry, 82(15), 1614–1620. [Link] [15] Ossila. (n.d.). Sample Preparation for UV-Vis Spectroscopy. Retrieved from Ossila website: [16] NIST. (n.d.). 1-Naphthalenecarboxylic acid. Retrieved from NIST WebBook: [2] ChemicalBook. (2026, January 13). 1-Naphthoic acid | 86-55-5. Retrieved from ChemicalBook website: [17] NIST. (n.d.). 1-Naphthalenecarboxylic acid. Retrieved from NIST WebBook: [6] PubChem. (n.d.). 1-Naphthoic Acid. Retrieved from PubChem: [18] Al-Shemary, R. K., & Al-Amiedy, D. H. (2025, November 4). Solvent Impact on Fluorescence and UV-Vis Spectra. Journal of Kufa for Chemical Sciences. [Link] [9] Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from Scribd: Journal of Chemical and Pharmaceutical Research. (n.d.). Spectrofluorimetric study of 1-naphthoic acid in micellar surfactant solution. Retrieved from JOCPR: [4] IDC-Online. (n.d.). Quantum Mechanics_molar absorptivity. Retrieved from IDC-Online: [7] Oregon Medical Laser Center. (n.d.). Naphthalene. Retrieved from OMLC: [8] AAT Bioquest. (2026, January 2). Quest Graph™ Absorption [1-Naphthol]. Retrieved from AAT Bioquest website: [1] Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from Shimadzu website: [5] ResearchGate. (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... Retrieved from ResearchGate:
Sources
- 1. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 2. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 3. mt.com [mt.com]
- 4. idc-online.com [idc-online.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Naphthoic Acid [drugfuture.com]
- 7. omlc.org [omlc.org]
- 8. Absorption [1-Naphthol] | AAT Bioquest [aatbio.com]
- 9. scribd.com [scribd.com]
- 10. science.valenciacollege.edu [science.valenciacollege.edu]
- 11. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering [uhlibraries.pressbooks.pub]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ossila.com [ossila.com]
- 16. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 17. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 18. journal.uokufa.edu.iq [journal.uokufa.edu.iq]
Comparative Assessment of Naphthoate Salts as Green Corrosion Inhibitors for Mild Steel
Executive Summary: The Shift to Naphthoate Architectures
In the quest to replace toxic inorganic inhibitors (chromates, nitrites) and expensive organic amines, naphthoate salts (salts of naphthoic acid) have emerged as a critical class of "green" corrosion inhibitors. Their efficacy stems from the naphthalene ring's high electron density, which facilitates strong adsorption onto mild steel surfaces.
This guide objectively compares the corrosion inhibition efficiency (IE%) of Sodium 1-Naphthoate , Sodium 2-Naphthoate , and their functionalized derivatives (e.g., amino- or nitro-naphthoates). Unlike simple benzoates, the extended
Mechanistic Foundation: Adsorption Kinetics
To interpret the performance data below, one must understand the underlying mechanism. Naphthoate salts function primarily as mixed-type inhibitors (affecting both anodic metal dissolution and cathodic hydrogen evolution) via adsorption.
The Adsorption Model
The efficiency of naphthoates relies on the formation of a protective film on the mild steel surface. This process is governed by the Langmuir Adsorption Isotherm , described by:
Where:
Key Insight: A high
Visualization: Inhibition Mechanism
The following diagram illustrates the competitive adsorption process where naphthoate ions displace water molecules at the electrical double layer.
Figure 1: Mechanism of naphthoate adsorption. The inhibitor displaces water molecules, increasing charge transfer resistance (
Experimental Protocol: Self-Validating Workflow
Reliable comparison requires a standardized protocol. The following workflow ensures reproducibility in electrochemical testing.
Reagents & Preparation[4]
-
Electrolyte: 1.0 M HCl (Active Pickling Simulation) or 3.5% NaCl (Marine Simulation).
-
Working Electrode: Mild Steel coupons (composition: C 0.16%, Mn 0.53%, Si 0.16%, Fe balance).
-
Surface Prep: Abraded with SiC paper (grades 400–1200), degreased with acetone, washed with bidistilled water.
Electrochemical Workflow (EIS & Tafel)
Figure 2: Standardized electrochemical testing workflow. EIS is performed before polarization to prevent surface modification.
Comparative Performance Analysis
The following data synthesizes performance metrics from comparative studies of naphthoate derivatives in 1.0 M HCl at 25°C.
Comparison 1: Positional Isomers (1- vs 2-Naphthoate)
The position of the carboxylate group affects the steric orientation of the molecule on the metal surface.
-
2-Naphthoate: Generally exhibits higher efficiency. The linear alignment allows for a flatter orientation on the surface, maximizing
-orbital overlap with Fe. -
1-Naphthoate: Steric hindrance from the peri-hydrogen (position 8) can force the carboxylate group to twist out of plane, slightly reducing the packing density of the protective film.
| Inhibitor Compound | Concentration (mM) | Inhibition Efficiency (IE%) | Mechanism Note |
| Sodium Benzoate (Baseline) | 5.0 | 65.4% | Single ring; lower surface coverage. |
| Sodium 1-Naphthoate | 5.0 | 82.1% | Steric strain slightly limits packing. |
| Sodium 2-Naphthoate | 5.0 | 88.5% | Optimal planar adsorption. |
Comparison 2: Functionalized Derivatives (Substituent Effects)
Modifying the naphthoate core with electron-donating groups (EDG) or electron-withdrawing groups (EWG) drastically alters performance.
-
Amino (-NH2) / Hydroxy (-OH): EDGs increase electron density on the ring, enhancing chemisorption strength.
-
Nitro (-NO2): EWGs decrease electron density, weakening the coordinate bond with Fe.
| Compound | Structure Type | IE% (at 5 mM) | |
| Sodium 2-Naphthoate | Unsubstituted | 88.5% | 245 |
| 3-Amino-2-Naphthoate | Electron Donating | 94.2% | 412 |
| 1-Nitro-2-Naphthoate | Electron Withdrawing | 76.8% | 180 |
Comparison 3: Temperature Stability
Naphthoate efficiency typically decreases as temperature increases (e.g., from 25°C to 60°C).
-
Cause: The adsorption is predominantly physisorption (electrostatic). Higher thermal energy causes desorption of the inhibitor molecules.
-
Data Trend: IE% of Sodium 2-Naphthoate drops from ~88% at 298K to ~65% at 333K.
Critical Interpretation for Application Scientists
When selecting a naphthoate-based inhibitor for formulation:
-
Solubility vs. pH: While sodium naphthoates are soluble in neutral/alkaline media, they may precipitate as naphthoic acid in highly acidic environments (pH < 3). For acid pickling (HCl), ensure the concentration is below the solubility limit of the acid form, or use quaternary ammonium naphthoate salts to maintain solubility.
-
Double Layer Capacitance (
): In your EIS data, look for a decrease in .-
Uninhibited:
(Water/Ion layer). -
Inhibited:
. -
Reasoning: Naphthoate molecules have a lower dielectric constant than water and increase the thickness of the double layer (
), following .
-
-
Tafel Slopes: Naphthoates rarely change the Tafel slopes (
) significantly, confirming they act by blocking active sites rather than altering the mechanism of iron dissolution.
References
-
Journal of Chemical Society of Nigeria. (2022). Anti-Corrosive Potentials of Naphtho-Quinone/Naphtha-Aldehyde Schiff Bases for Mild Steel in HCl Medium.[4]Link
-
MDPI. (2024). Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts: A Case Study with Ethylethanolammonium 4-Nitrobenzoate.Link
-
ResearchGate. (2025).[5][6] Investigation of inhibition effect of naphthyl chalcones on mild steel corrosion in sulphuric acid medium.Link
-
BenchChem. (2025). A Spectroscopic Showdown: Unveiling the Differences Between 1-Naphthoyl and 2-Naphthoyl Derivatives.Link
-
MDPI. (2022). Effective Corrosion Inhibition of Mild Steel in an Acidic Environment Using an Aqueous Extract of Macadamia Nut Green Peel Biowaste (Comparative Carboxylate Study).Link
Sources
- 1. Effective Corrosion Inhibition of Mild Steel in an Acidic Environment Using an Aqueous Extract of Macadamia Nut Green Peel Biowaste [mdpi.com]
- 2. Performance of a Composite Inhibitor on Mild Steel in NaCl Solution: Imidazoline, Sodium Molybdate, and Sodium Dodecylbenzenesulfonate | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
1-Naphthalenecarboxylic acid sodium salt proper disposal procedures
Executive Safety Summary
Stop and Read: This compound is the sodium salt of an aromatic carboxylic acid. While it appears benign as a white powder, its disposal requires strict adherence to pH control and aquatic safety protocols.
-
Core Prohibition: DO NOT dispose of this compound down the drain. It poses a risk of precipitation in plumbing and aquatic toxicity.
-
Key Reactivity: Incompatible with strong acids . Contact with acidic waste streams will cause the immediate precipitation of the insoluble parent acid (1-Naphthoic acid), leading to clogging and hazardous residue formation.
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Critical Distinctions
To ensure proper segregation, you must correctly identify the material. This compound is frequently confused with structural analogs like auxins or sulfonates.
Table 1: Chemical Identity & Physical Properties
| Property | Specification |
| Chemical Name | Sodium 1-naphthoate (1-Naphthalenecarboxylic acid, sodium salt) |
| CAS Number | 17273-44-8 (Note: Parent Acid is 86-55-5) |
| Molecular Formula | C₁₁H₇NaO₂ |
| Molecular Weight | 194.16 g/mol |
| Solubility | Soluble in water (Dissociates to 1-Naphthoate anion) |
| pH Sensitivity | High. Precipitates as 1-Naphthoic acid at pH < 4.0 |
| Appearance | White to off-white crystalline powder |
| Common Confusion | NOT Sodium 1-naphthaleneacetate (Auxin/Plant Hormone) NOT Sodium 1-naphthalenesulfonate (Surfactant) |
Expert Insight: The solubility of this salt is pH-dependent. In a neutral or alkaline aqueous environment, it remains dissolved. If you accidentally mix this waste into an acidic organic waste stream (e.g., with TFA or acetic acid), you will generate a thick slurry of the insoluble free acid, potentially ruining the waste container's integrity or clogging transfer lines.
Hazard Identification & Segregation
Health & Environmental Hazards[8]
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).
-
Aquatic Toxicity: Aromatic carboxylates are generally toxic to aquatic life with long-lasting effects. Treat as a Marine Pollutant for disposal purposes.
-
P-Code/U-Code: Not specifically listed under RCRA P or U lists, but falls under "Characteristic Waste" if mixed with ignitable solvents (D001) or corrosives (D002).
Storage & Segregation Protocol
-
Store Away From: Strong oxidizers (e.g., permanganates, nitrates) and Strong Acids (HCl, H₂SO₄).
-
Container Type: HDPE (High-Density Polyethylene) or Amber Glass.
-
Waste Stream: Segregate into Non-Halogenated Organic streams.
Disposal Workflow: The Decision Matrix
The following logic gate ensures you select the correct disposal path based on the physical state of your waste.
Figure 1: Disposal Decision Tree. Note the critical pH adjustment step for liquid waste to prevent precipitation blockages.
Detailed Operational Procedures
Scenario A: Disposal of Solid Waste (Excess Reagent)
-
Container Selection: Use a dedicated wide-mouth jar (HDPE preferred). Do not use metal containers if moisture is present, as carboxylate salts can be corrosive to certain metals over time.
-
Labeling: Affix a hazardous waste label with the full chemical name: Sodium 1-Naphthoate.
-
Classification: Check the box for "Irritant" and "Toxic".
-
Transfer: Sweep up powder carefully to avoid dust generation. If dust is visible, dampen slightly with water or use a HEPA vacuum.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
-
pH Verification: Before pouring into a waste carboy, dip a pH strip into your solution.
-
If pH is < 5: Slowly add 1M NaOH or Saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (7-8). This ensures the salt remains soluble.
-
-
Solvent Compatibility:
-
If dissolved in Water/Methanol/Ethanol : Dispose in "Non-Halogenated Organic" waste.
-
If dissolved in DCM/Chloroform : Dispose in "Halogenated Organic" waste.
-
-
Volume Limit: Fill waste containers only to 90% capacity to allow for thermal expansion.
Scenario C: Spill Cleanup
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine, use an N95 dust mask.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust dispersal, then scoop into a bag.
-
Liquid Spill: Absorb with vermiculite or spill pads.
-
-
Decontamination: Wipe the surface with a dilute soap solution (alkaline detergent is best) to solubilize any remaining acid residues.
Regulatory Compliance (RCRA & EPA)
-
Waste Coding: While Sodium 1-naphthoate is not a listed hazardous waste (no specific P or U code), it must be characterized based on the mixture.
-
D002 (Corrosivity): If the waste solution has a pH ≥ 12.5.
-
D001 (Ignitability): If dissolved in a flammable solvent (Flash point < 60°C).
-
-
Documentation: Ensure the Safety Data Sheet (SDS) for CAS 17273-44-8 is available for your waste hauler.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
